molecular formula C15H13NO3 B3613688 ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 80066-97-3

ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Cat. No. B3613688
CAS RN: 80066-97-3
M. Wt: 255.27 g/mol
InChI Key: ASDISEGSSRVOQF-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a chemical compound with a diverse nature of activities. It is considered as a potential source of biologically active compounds that contains a significant set of advantageous properties . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrrole-containing compounds involves various tactical approaches. For instance, phenylacetylene was reacted with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to give ethyl-3-phenyl-1H-pyrrole-2-carboxylate .

Safety and Hazards

Ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

Future Directions

Due to the diversity of pyrrole-containing compounds in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on further understanding the properties and potential applications of Ethyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate.

properties

IUPAC Name

ethyl 3-pyrrol-1-yl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-18-15(17)14-13(16-9-5-6-10-16)11-7-3-4-8-12(11)19-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDISEGSSRVOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235980
Record name Ethyl 3-(1H-pyrrol-1-yl)-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80066-97-3
Record name Ethyl 3-(1H-pyrrol-1-yl)-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80066-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1H-pyrrol-1-yl)-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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